molecular formula C6H13O5P B1584487 Ethyl dimethylphosphonoacetate CAS No. 311-46-6

Ethyl dimethylphosphonoacetate

Cat. No.: B1584487
CAS No.: 311-46-6
M. Wt: 196.14 g/mol
InChI Key: HUNISAHOCCASGM-UHFFFAOYSA-N
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Description

Ethyl dimethylphosphonoacetate is an organic compound with the molecular formula ( \text{C}6\text{H}{13}\text{O}_5\text{P} ). This compound is a colorless to light yellow liquid and is used in various chemical reactions and applications .

Scientific Research Applications

Ethyl dimethylphosphonoacetate is used in several scientific research applications, including:

Safety and Hazards

Ethyl dimethylphosphonoacetate is classified as a combustible liquid . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Biochemical Analysis

Biochemical Properties

Ethyl dimethylphosphonoacetate is known to participate in biochemical reactions, particularly in the synthesis of non-nucleoside inhibitors of HCV polymerase NS5B and Neuropeptide Y1 receptor antagonists . The nature of these interactions involves the formation of C-C bonds .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a reactant in the synthesis of other compounds . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Detailed information on these mechanisms is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl dimethylphosphonoacetate can be synthesized through the reaction of dimethyl phosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the dimethyl phosphite acts as a nucleophile and displaces the bromide ion from ethyl bromoacetate .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl dimethylphosphonoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl dimethylphosphonoacetate can be compared with similar compounds such as:

This compound is unique due to its specific ester and phosphonate groups, which provide distinct reactivity and applications in various fields .

Properties

IUPAC Name

ethyl 2-dimethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c1-4-11-6(7)5-12(8,9-2)10-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNISAHOCCASGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185043
Record name Ethyl (dimethoxyphosphinoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311-46-6
Record name Ethyl 2-(dimethoxyphosphinyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (dimethoxyphosphinoyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (dimethoxyphosphinoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (dimethoxyphosphinoyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.658
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Synthesis routes and methods

Procedure details

An amount of 340.8 g of ethyl chloroacetate was mixed with 496 g of trimethyl phosphite in a reactor fitted with a thermometer, nitrogen inlet and a fractionation column (containing 5 mm Raschig rings as packing) topped with a variable reflux condenser. The reactor was heated to enable slow reflux in the column only followed by a slow increase in the temperature from 110 to 150 degrees C. over 10 hours and maintained at about this temperature. The pressure was reduced to 11 mm Hg and volatile material was removed on heating the reactor slowly from 50 to 140 degrees C. The yield of the pure product obtained was 85%.
Quantity
340.8 g
Type
reactant
Reaction Step One
Quantity
496 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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